molecular formula C13H17BCl2O3 B6148697 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1314782-43-8

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6148697
CAS RN: 1314782-43-8
M. Wt: 303
InChI Key:
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Description

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMP-TMB) is a small organic molecule with a broad range of applications in scientific research. It is a boron-containing compound that has been studied for its ability to act as a reducing agent, a catalyst, and a ligand in various chemical reactions. DMP-TMB is also used in the synthesis and characterization of other compounds, as well as in the detection of different compounds and compounds with specific properties.

Scientific Research Applications

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reducing agent in the synthesis of palladium nanoparticles, as a catalyst in the synthesis of polystyrene-block-poly(methyl methacrylate) copolymers, and as a ligand in the synthesis of palladium-catalyzed cross-coupling reactions. In addition, this compound has also been used as a reagent in the detection of various compounds and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which helps to facilitate the reaction. The Lewis acid is thought to coordinate with the reactants and promote the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have some anti-inflammatory properties due to its ability to act as a reducing agent. In addition, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have some antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its low cost, its ability to act as a reducing agent, its ability to act as a catalyst, and its ability to act as a ligand. The major limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, which can lead to unpredictable results.

Future Directions

Future research on 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should focus on further elucidating its mechanism of action, exploring its potential applications in other areas of scientific research, and investigating its potential therapeutic benefits. Additionally, further research should be conducted to determine the compound's toxicity and potential side effects. Finally, further research should be conducted to explore the potential of this compound as a green and sustainable alternative to other compounds.

Synthesis Methods

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized in a variety of ways, including the direct reaction of 2,4-dichloro-5-methoxyphenyl boronic acid with tetramethyl-1,3,2-dioxaborolane in refluxing acetonitrile. Alternatively, the compound can be synthesized by the reaction of 2,4-dichloro-5-methoxyphenyl boronic acid with 1,3,2-dioxaborolane in refluxing acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2,4-dichloro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2,4-dichloro-5-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 2,4-dichloro-5-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv).", "Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product, 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

1314782-43-8

Molecular Formula

C13H17BCl2O3

Molecular Weight

303

Purity

95

Origin of Product

United States

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